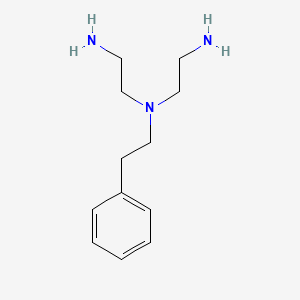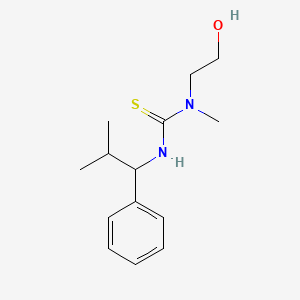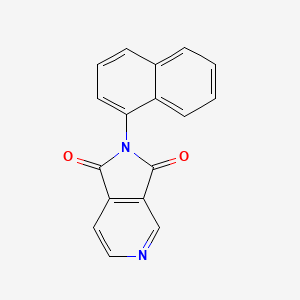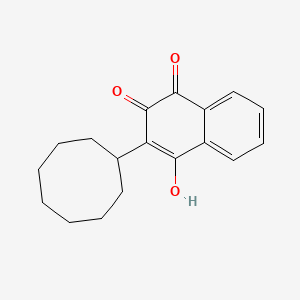
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a cyclooctyl group attached to the naphthalene ring, which may influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione can be achieved through a multi-step process. One common method involves the condensation of 2-hydroxynaphthalene-1,4-dione with cyclooctyl derivatives under specific conditions. For instance, the reaction can be catalyzed by 4-dimethylaminopyridine (DMAP) in ethanol under microwave irradiation . Another method involves a three-component condensation reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and amines in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts, such as nano copper (II) oxide, is preferred to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
科学的研究の応用
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione involves its interaction with cellular targets, leading to various biological effects. The hydroxyl group in the compound plays a crucial role in its redox potential and prooxidant activities . The compound can induce apoptosis in cancer cells by activating caspase-dependent pathways and downregulating the PI3K/AKT/mTOR pathway .
類似化合物との比較
Similar Compounds
2-Hydroxynaphthalene-1,4-dione (Lawsone): Known for its biological activities and used in medicinal chemistry.
Lapachol: Another naphthoquinone derivative with anticancer properties.
Atovaquone: Used as an antimalarial drug.
Uniqueness
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione is unique due to the presence of the cyclooctyl group, which may enhance its biological activities and influence its chemical properties compared to other naphthoquinone derivatives.
特性
CAS番号 |
73356-06-6 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC名 |
3-cyclooctyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C18H20O3/c19-16-13-10-6-7-11-14(13)17(20)18(21)15(16)12-8-4-2-1-3-5-9-12/h6-7,10-12,19H,1-5,8-9H2 |
InChIキー |
ITCWSSHAQFKSDL-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


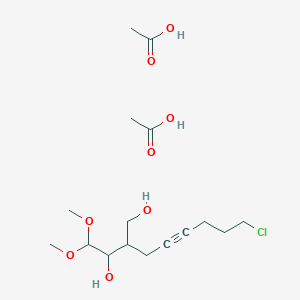
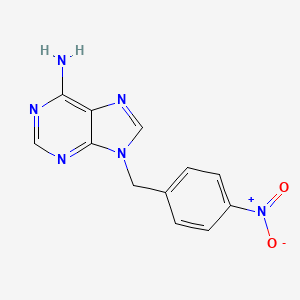

amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
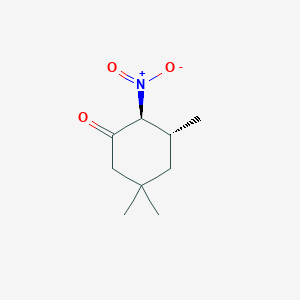
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
